Methyl furo[2,3-b]pyridine-2-carboxylate
Description
Historical Context and Evolution of Furo[2,3-b]pyridine Research
The exploration of furo[2,3-b]pyridines began in the mid-20th century, driven by the need for novel heterocyclic scaffolds in pharmaceutical development. Early synthetic routes relied on nucleophilic aromatic substitution (S$$_\text{N}$$Ar) reactions, such as Morita and Shiotani’s 1975 method using 2-chloronicotinate derivatives. These efforts aimed to access fused systems mimicking natural alkaloids but faced challenges in regioselectivity and scalability.
A breakthrough emerged in the 1990s with the discovery of furo[2,3-b]pyridine derivatives in HIV protease inhibitors like L-754,394. This spurred interest in streamlined syntheses, culminating in the 2020 four-step protocol by researchers utilizing tert-butyl esters and trifluoroacetic acid-mediated decarboxylation, achieving 86% yield without chromatography. The evolution of cross-coupling techniques further expanded functionalization options, enabling precise modifications at positions 3 and 5.
Significance of the Furo[2,3-b]pyridine Scaffold in Heterocyclic Chemistry
Furo[2,3-b]pyridines occupy a unique niche due to their:
- Electronic hybridity : The electron-rich furan (π-excessive) and electron-deficient pyridine (π-deficient) rings create a polarized system amenable to electrophilic and nucleophilic attacks.
- Bioisosteric potential : These compounds serve as azaindole replacements in kinase inhibitors, improving solubility and metabolic stability.
- Synthetic versatility : Key positions (2, 3, 5) allow sequential functionalization via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.
The scaffold’s adaptability is exemplified in its role in epidermal growth factor receptor (EGFR) inhibitors, where methylation at position 2 enhances binding affinity while reducing off-target effects.
Structural Characteristics and Nomenclature Systems
Methyl furo[2,3-b]pyridine-2-carboxylate features a fused bicyclic core with:
- Ring fusion : The furan’s oxygen at position 2 bridges to the pyridine’s nitrogen at position 3 (IUPAC numbering).
- Substituents : A methyl ester (-COOCH$$_3$$) at position 2 and hydrogen atoms at positions 3, 5, and 6.
Nomenclature :
- Hantzsch-Widman system : Furo[2,3-b]pyridine indicates fusion between furan’s 2,3-bond and pyridine’s b-face.
- CAS registry : 1027511-36-9 specifies the exact substitution pattern.
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}9\text{H}7\text{NO}_3 $$ | |
| SMILES | O=C(C1=CC2=CC=CN=C2O1)OC | |
| Melting point | Not reported | |
| Boiling point | 331°C (predicted) |
Position in Contemporary Chemical Research
Current studies focus on:
- Scalable synthesis : Optimizing the Morita-Shiotani route to eliminate chromatography and achieve >90% yields via tert-butyl ester intermediates.
- Kinase inhibition : Derivatives like PD56 show IC$$_{50}$$ values of 8.38 nM against wild-type EGFR, surpassing osimertinib in triple-mutant NSCLC models.
- Material science : Thieno[3,2-b]pyridine analogs exhibit luminescent properties for OLED applications.
The compound’s role as a synthetic intermediate is underscored by its use in generating triflate derivatives (e.g., 19 in Scheme 2 of ), enabling palladium-catalyzed cross-couplings for library diversification.
Properties
IUPAC Name |
methyl furo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)7-5-6-3-2-4-10-8(6)13-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXVCZKRDSLJNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662734 | |
| Record name | Methyl furo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027511-36-9 | |
| Record name | Methyl furo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Methyl furo[2,3-b]pyridine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor. This interaction is crucial as CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest. Additionally, this compound has shown interactions with other proteins involved in cellular signaling pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK2 by this compound can lead to alterations in cell cycle progression, resulting in cell cycle arrest at specific phases. This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of CDK2, which involves binding interactions with the enzyme’s active site. This binding prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged cell cycle arrest and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CDK2 activity without causing significant toxicity. At higher doses, toxic or adverse effects have been observed, including disruptions in normal cellular processes and potential cytotoxicity. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may have distinct biochemical activities. These metabolic pathways are crucial for understanding the compound’s overall effects on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for determining the compound’s bioavailability and its potential effects on target tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This subcellular localization influences the compound’s interactions with biomolecules and its overall biochemical effects.
Biological Activity
Methyl furo[2,3-b]pyridine-2-carboxylate is a bicyclic compound featuring a furan ring fused to a pyridine ring, characterized by its potential biological activities. This article provides an overview of its biological activity, including antitumor properties, antimicrobial effects, and its role as a potential therapeutic agent.
Chemical Structure and Properties
This compound has the molecular formula . Its structural features include:
- Bicyclic Structure : A five-membered furan ring fused to a six-membered pyridine ring.
- Ester Functional Group : Located at the second position of the pyridine ring, which may influence its reactivity and biological properties.
1. Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity. It has been shown to inhibit specific kinases involved in cancer progression, making it a candidate for further development in cancer therapy. A study highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent against various tumors .
2. Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it demonstrates activity against multidrug-resistant strains of bacteria, particularly Mycobacterium tuberculosis. This is crucial in addressing the growing issue of antibiotic resistance, as compounds with the furo[2,3-b]pyridine core have shown promise in selectively targeting resistant strains while minimizing toxicity to human cells .
3. Neuropharmacological Effects
This compound has been investigated for its neuropharmacological effects. Compounds containing similar scaffolds have been reported to modulate neurotransmitter systems and exhibit antioxidant activity, which may be beneficial in treating neurodegenerative diseases. The potential for these compounds to act as inverse agonists at cannabinoid receptors further supports their therapeutic applications in neuropharmacology.
Research Findings and Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antitumor Activity | Induced apoptosis in cancer cell lines | Potential chemotherapeutic agent |
| Antimicrobial Screening | Effective against multidrug-resistant Mycobacterium tuberculosis | New antibiotic development |
| Neuropharmacological Assessment | Modulated neurotransmitter systems; antioxidant effects | Potential treatment for neurodegenerative disorders |
Scientific Research Applications
Chemistry
Methyl furo[2,3-b]pyridine-2-carboxylate serves as a versatile building block in organic synthesis. It is used to create more complex molecules and study reaction mechanisms. The compound's ability to participate in various chemical reactions makes it valuable for developing new synthetic methodologies.
The derivatives of this compound exhibit potential biological activities that are being investigated for drug discovery:
- Anticancer Properties : Studies have shown that certain derivatives can inhibit CDK2 enzymes and exhibit cytotoxic effects against various cancer cell lines (e.g., HCT-116, MCF-7) .
- Anti-inflammatory Effects : Research indicates possible applications in treating inflammatory diseases by modulating pathways associated with PAR-2 expression, relevant for conditions such as Crohn's disease and rheumatoid arthritis .
Pharmaceutical Development
Due to its unique structure and biological properties, this compound is being explored as a lead compound in drug development. Its derivatives may serve as candidates for treating various diseases due to their pharmacological activities .
Industrial Applications
The compound's potential extends into industrial applications:
- Material Science : this compound can be utilized in the creation of new materials with specific properties, such as polymers and coatings that require enhanced durability or functionality .
Comparative Analysis of Derivatives
To understand the scope of applications better, here is a comparative table of notable derivatives related to this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | Furo-pyrrole derivative | Exhibits different reactivity patterns due to pyrrole ring |
| 2-Methylfuro[2,3-b]pyridine | Methylated pyridine | Increased lipophilicity may enhance bioavailability |
| Methyl 5H-furo[3,2-b]pyrrole-4-carboxylate | Furo-pyrrole derivative | Different position of carboxylate group alters reactivity |
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that certain derivatives derived from this compound inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation. These findings highlight the compound's potential as a basis for anticancer drug development.
Case Study 2: Anti-inflammatory Applications
Research has indicated that this compound and its derivatives may effectively reduce inflammation by inhibiting proteolytic activation pathways associated with PAR-2. This suggests a promising avenue for therapeutic interventions in chronic inflammatory conditions.
Comparison with Similar Compounds
Table 1: Comparison of Furo[2,3-b]pyridine Carboxylate Derivatives
Key Observations :
- Methyl esters, however, are more reactive in hydrolysis, making them preferable for prodrug designs .
- Substituent Effects: Amino groups at position 3 (e.g., compound 184 ) improve hydrogen-bonding capacity, enhancing target binding in antimicrobial applications. Nitro groups (e.g., compound 27 ) serve as intermediates for further functionalization.
Heterocyclic Analogues: Thieno- and Pyrrolopyridines
Table 2: Comparison with Thieno- and Pyrrolopyridine Derivatives
Key Observations :
- Heteroatom Impact : Thiophene derivatives (e.g., ) exhibit stronger electron-withdrawing effects than furan, altering reactivity in electrophilic substitutions. Pyrrolo derivatives (e.g., ) introduce basic nitrogen sites, enabling interactions with acidic biological targets.
- Bioactivity : Thiophene-based compounds often show enhanced antimicrobial activity compared to furan analogues due to sulfur’s electronegativity and redox activity .
Table 3: Antimicrobial Activity of Selected Compounds
Key Observations :
- Substitution with amino and alkyl groups (e.g., ) significantly enhances potency against Gram-positive bacteria.
- Thienopyridine derivatives (e.g., ) demonstrate broader antiviral efficacy compared to furan-based analogues.
Preparation Methods
Synthesis via Halopyridone and Substituted Acetylene Coupling
One of the established methods involves the coupling of a halopyridone derivative with a substituted acetylene to rapidly form furo[2,3-b]pyridine carboxylic acid esters. This approach is documented in a 1995 patent describing a one- or two-step process where a halopyridone is reacted with a substituted acetylene under controlled conditions to yield the desired furanyl pyridine product efficiently.
- Starting materials: Halopyridone and substituted acetylene.
- Solvent: Dimethylformamide (DMF) under inert atmosphere (argon).
- Base: Triethylamine used to facilitate coupling.
- Work-up: Extraction with ethyl acetate, washes with sodium bicarbonate, water, and brine.
- Purification: Flash column chromatography.
- Yields: High purity products confirmed by elemental analysis.
This method offers a superior alternative to previous protocols by minimizing steps and improving reaction speed and yield.
Esterification of Furo[2,3-b]pyridine Carboxylic Acids
Another common preparation involves esterification of furo[2,3-b]pyridine carboxylic acids to obtain the methyl ester derivative. For example, furo[2,3-b]pyridine-5-carboxylic acid can be treated with trimethylsilyldiazomethane in a methanol/chloroform mixture to convert the acid into the methyl ester efficiently.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Acid to methyl ester | Trimethylsilyldiazomethane (10% in hexanes), methanol/chloroform, 0.5 h | Quantitative methyl ester formation |
| Quenching | Glacial acetic acid | Reaction completion |
| Isolation | Concentration and solid precipitation | Off-white solid methyl ester |
The use of trimethylsilyldiazomethane provides a mild and selective esterification method, avoiding harsher acidic or basic conditions that might degrade sensitive heterocycles.
Cyclization via Nucleophilic Aromatic Substitution (S_NAr) and Intramolecular Cyclization
A concise and scalable synthetic route to furo[2,3-b]pyridine derivatives, including methyl esters, involves the nucleophilic aromatic substitution of 2,5-dichloronicotinic acid esters with hydroxyacetate derivatives, followed by intramolecular cyclization to form the fused bicyclic system.
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2,5-Dichloronicotinic acid | Acid catalysis with tert-butanol and MgSO4 | tert-Butyl 2,5-dichloronicotinate ester | 92 |
| 2 | tert-Butyl ester + tert-butyl 2-hydroxyacetate | Sodium hydride (3 equiv), S_NAr reaction | Furo[2,3-b]pyridine tert-butyl ester | 86 |
| 3 | tert-Butyl ester | Trifluoroacetic acid (TFA) cleavage and decarboxylation | Furo[2,3-b]pyridine core | High |
| 4 | Furo[2,3-b]pyridine core | Conversion of aryl alcohol to triflate | Functionalized furopyridine | - |
This method allows functionalization at the 3- and 5-positions, facilitating further palladium-catalyzed cross-coupling reactions for diversification. The tert-butyl ester intermediate is particularly advantageous for efficient hydrolysis and decarboxylation under mild acidic conditions.
Synthesis from Ethyl 2-Chloronicotinate via β-Keto Ester Intermediates
Morita and Shiotani reported a method where ethyl 2-chloronicotinate reacts with sodium ethoxycarbonylmethoxide to form β-keto esters, which upon ketonic hydrolysis and subsequent cyclization yield furo[2,3-b]pyridine derivatives.
- Reaction of ethyl 2-chloronicotinate with sodium ethoxycarbonylmethoxide or 1-ethoxycarbonyl-1-ethoxide.
- Formation of β-keto ester intermediates.
- Ketonic hydrolysis to yield ketones.
- Cyclization via pyrolysis or Sliwa’s method to form the furo[2,3-b]pyridine ring.
- Further functional group transformations as needed.
This route provides access to 2- and 3-substituted furo[2,3-b]pyridines with potential for diverse functionalization.
Metal-Free Heterocyclization of Pyridine-N-Oxide Derivatives
A recent strategy involves the metal-free cyclization of pyridine-N-oxide derivatives to synthesize 2,3-substituted furo[2,3-b]pyridines, including methyl esters, under mild conditions.
- Pyridine-N-oxide derivatives react under mild, metal-free conditions.
- Yields range from 50–91% for various 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines.
- The method facilitates subsequent functionalization such as C–H amination and borylation.
- The furan ring shows stability under basic conditions but can undergo ring-opening with hydrazine to form novel scaffolds.
This approach is advantageous for its operational simplicity, mild conditions, and broad substrate scope.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The halopyridone-acetylene coupling method offers a streamlined synthesis with fewer purification steps, making it suitable for rapid production of furo[2,3-b]pyridine esters.
Esterification using trimethylsilyldiazomethane is preferred over traditional acidic or basic methods to avoid degradation of the sensitive heterocyclic framework.
The S_NAr cyclization approach starting from dichloronicotinic acid esters is notable for its scalability and the possibility to introduce functional groups at multiple positions, enabling further medicinal chemistry applications.
The metal-free heterocyclization of pyridine-N-oxides represents an environmentally friendly and operationally simple method, expanding the synthetic toolbox for these heterocycles.
The choice of ester protecting groups (tert-butyl vs. ethyl) significantly affects the ease of hydrolysis and decarboxylation steps, with tert-butyl esters cleaving efficiently under TFA treatment.
This comprehensive review of preparation methods for methyl furo[2,3-b]pyridine-2-carboxylate highlights the evolution of synthetic strategies from classical substitution and cyclization reactions to modern, mild, and scalable protocols. These methods enable access to this valuable heterocyclic scaffold for further chemical and pharmaceutical exploration.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl furo[2,3-b]pyridine-2-carboxylate?
- Methodological Answer : The compound is typically synthesized via esterification or condensation reactions. For example, analogous furopyridine esters are prepared by reacting activated carboxylic acid derivatives (e.g., acid chlorides) with methanol under basic conditions. Microwave-assisted synthesis has also been employed for similar compounds, reducing reaction times from hours to minutes while maintaining yields (e.g., 65–70°C for 5–6 hours under conventional heating vs. 10–15 minutes under microwave irradiation) .
- Example Protocol :
- React methyl 2-formylfuro[2,3-b]pyrrole-5-carboxylate with active methylene compounds (e.g., rhodanine) in acetonitrile with K₂CO₃.
- Purify via recrystallization (CH₂Cl₂/EtOH, 2:1) .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : While specific data for this compound is limited, structurally related furopyridine derivatives require:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in a dry, cool environment (2–8°C) .
- Emergency Measures :
- Skin contact: Wash with soap and water for 15 minutes.
- Eye exposure: Irrigate with saline solution for 20 minutes .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Standard techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and ester group presence.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- HPLC : Purity assessment (>95% by area normalization) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of derivatives?
- Methodological Answer :
- Microwave Irradiation : Reduces reaction time by >80% (e.g., 15 minutes vs. 6 hours) with comparable yields (75–85%) for analogous furopyrrole esters .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity in nucleophilic substitutions .
- Data Table :
| Method | Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional | 6 h | 78 | |
| Microwave | 15 min | 82 |
Q. What is the role of this compound in inhibiting viral proteases?
- Methodological Answer : Derivatives (e.g., methyl 4-hydroxy-6-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate) act as competitive inhibitors of SARS-CoV-2 main protease (Mpro). Docking studies suggest the furan and ester groups bind to the catalytic dyad (Cys145-His41) .
- Key Findings :
- IC₅₀ values for analogs range from 1–10 µM in enzymatic assays.
- Selectivity over human proteases (e.g., chymotrypsin) is critical .
Q. How do structural modifications impact biological activity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl or bromo substituents enhance metabolic stability and target binding .
- Ester vs. Carboxylic Acid : Methyl esters improve cell permeability compared to free acids, as seen in antiviral SAR studies .
- Data Table :
| Derivative | Activity (IC₅₀, µM) | LogP |
|---|---|---|
| Methyl ester (parent) | 5.2 | 1.8 |
| 6-Bromo analog | 2.1 | 2.5 |
| Trifluoromethyl analog | 0.9 | 3.0 |
Contradictions and Limitations
- Microwave vs. Conventional Synthesis : While microwave methods reduce time, scalability for industrial applications remains unproven .
- Safety Data Gaps : Toxicity profiles for this specific compound are lacking; extrapolations from analogs may underestimate risks .
Authoritative Sources
- Synthetic protocols: Peer-reviewed journals (e.g., Journal of Organic Chemistry) .
- Biological activity: SARS-CoV-2 protease studies .
- Safety guidelines: OSHA-compliant SDS sheets .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
